

Application Notes and Protocols for Measuring PTGR1 Expression in Tumors

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Introduction

Prostaglandin Reductase 1 (PTGR1), also known as Leukotriene B4 Dehydrogenase (LTB4DH), is an enzyme involved in the metabolism of prostaglandins and leukotrienes.^{[1][2][3]} Altered expression of PTGR1 has been implicated in the progression of various cancers, making it a protein of significant interest for cancer research and therapeutic development.^{[1][4]} Its expression levels have been associated with prognosis in several tumor types, though its role can be context-dependent, acting as either an oncogene or a tumor suppressor.^{[1][5]} This document provides detailed protocols for the measurement of PTGR1 expression in tumor samples using common laboratory techniques.

Data Summary: PTGR1 Expression in Various Cancers

The following tables summarize quantitative data on PTGR1 expression in different tumor types.

Table 1: PTGR1 mRNA Expression in Tumors Compared to Normal Tissues

Cancer Type	Tissue Type	Fold Change (Tumor vs. Normal)	Method	Reference
Non-Small Cell Lung Cancer (Adenocarcinoma)	Human Lung Tissue	Significantly elevated (p=0.003)	Microarray Data Analysis (Oncomine)	[5]
Non-Small Cell Lung Cancer (Adenocarcinoma)	Human Lung Tissue	Significantly elevated (p=1.27E-7)	Microarray Data Analysis (Oncomine)	[5]
Non-Small Cell Lung Cancer	Human Lung Tissues	Significantly increased (p=0.0346)	qRT-PCR	[5]
Thoracic Ossification of the Ligamentum Flavum (TOLF)	Primary Human Ligament Cells	2.3-fold increase in OS-Lig cells	qRT-PCR	[6]
Gastric Carcinoma	MGC-803 cells	80-89% decrease after shRNA knockdown	qRT-PCR	

Table 2: PTGR1 Protein Expression in Cancer

Cancer Type	Staining Intensity	Method	Reference
Hepatocellular Carcinoma	Moderate cytoplasmic positivity	Immunohistochemistry (IHC)	[7]
Thyroid Cancer	Moderate cytoplasmic positivity	Immunohistochemistry (IHC)	[7]
Melanoma	Moderate cytoplasmic positivity in some cases	Immunohistochemistry (IHC)	[7]
Prostate Cancer	Moderate cytoplasmic positivity in some cases	Immunohistochemistry (IHC)	[7]
Lung Cancer	Moderate cytoplasmic positivity in some cases	Immunohistochemistry (IHC)	[7]
Renal Cancer	Moderate cytoplasmic positivity in some cases	Immunohistochemistry (IHC)	[7]
Other Cancers	Weakly stained or negative	Immunohistochemistry (IHC)	[7]

Experimental Protocols

Immunohistochemistry (IHC) for PTGR1 in Formalin-Fixed Paraffin-Embedded (FFPE) Tumors

This protocol describes the detection of PTGR1 protein in FFPE tumor tissue sections.

Materials:

- FFPE tumor tissue sections (4-5 µm) on charged slides
- Xylene

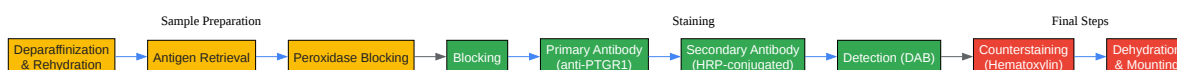
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 10% normal goat serum in PBS)
- Primary antibody: Anti-PTGR1 antibody (e.g., Rabbit polyclonal)
- HRP-conjugated secondary antibody
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Incubate slides in xylene twice for 5 minutes each.
 - Rehydrate through a graded ethanol series: 100% (twice for 3 minutes), 95% (once for 3 minutes), and 70% (once for 3 minutes).
 - Rinse with deionized water.
- Antigen Retrieval:
 - Immerse slides in Antigen Retrieval Buffer.
 - Heat in a water bath, steamer, or microwave to just below boiling (95-100°C) for 20-30 minutes.[8]
 - Allow slides to cool to room temperature for at least 20 minutes.

- Rinse with deionized water and then with PBS.
- Peroxidase Blocking:
 - Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[\[9\]](#)
 - Rinse with PBS.
- Blocking:
 - Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[\[9\]](#)[\[10\]](#)
- Primary Antibody Incubation:
 - Dilute the primary anti-PTGR1 antibody in blocking buffer or antibody diluent to the recommended concentration.
 - Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Wash slides three times with PBS for 5 minutes each.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[\[11\]](#)[\[12\]](#)
- Detection:
 - Wash slides three times with PBS for 5 minutes each.
 - Prepare and apply DAB substrate solution according to the manufacturer's instructions until a brown color develops.[\[9\]](#)
 - Wash with deionized water.
- Counterstaining and Mounting:
 - Counterstain with hematoxylin for 1-2 minutes.[\[9\]](#)

- "Blue" the sections in running tap water.
- Dehydrate through a graded ethanol series and clear in xylene.
- Mount with a permanent mounting medium.



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IHC Experimental Workflow

Western Blotting for PTGR1 in Tumor Cell Lysates

This protocol details the detection and quantification of PTGR1 protein in tumor cell lysates.

Materials:

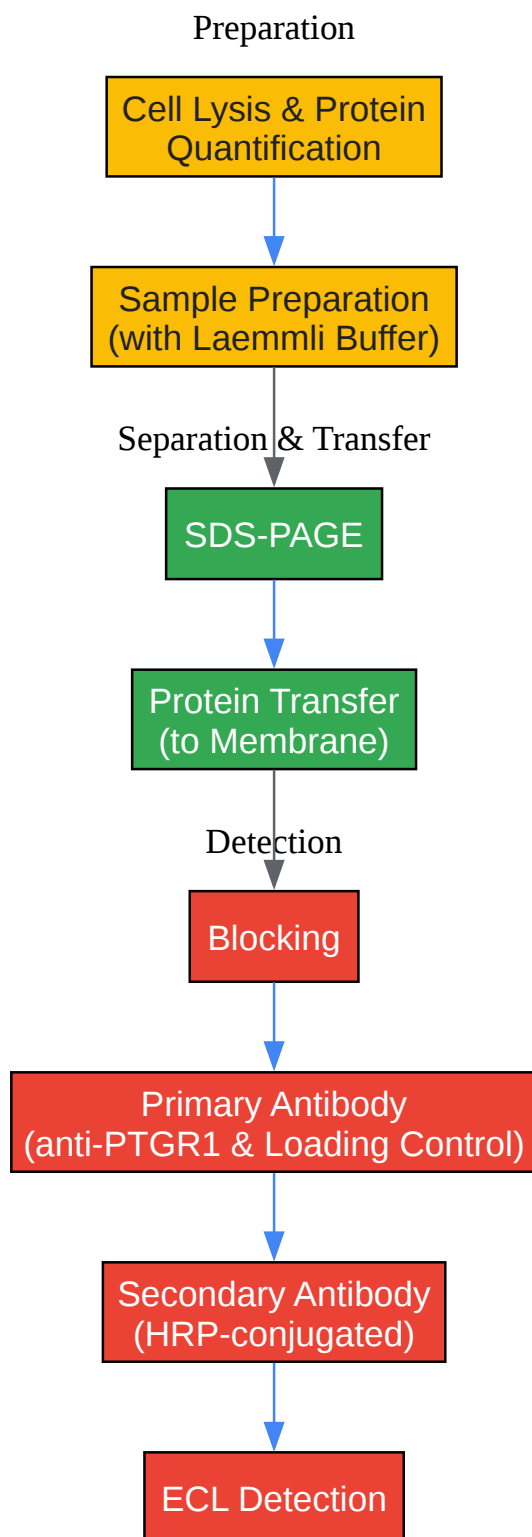
- Tumor cells or tissues
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer (4x)
- SDS-PAGE gels
- Running buffer
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

- Primary antibody: Anti-PTGR1 antibody
- HRP-conjugated secondary antibody
- ECL (Enhanced Chemiluminescence) substrate
- Loading control antibody (e.g., anti-GAPDH or anti- β -actin)

Procedure:

- Sample Preparation:
 - Lyse cells or homogenized tissue in ice-cold RIPA buffer.[\[13\]](#)
 - Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[\[13\]](#)
 - Collect the supernatant and determine the protein concentration using a BCA assay.[\[13\]](#)
 - Mix 20-40 μ g of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
[\[11\]](#)[\[14\]](#)
- SDS-PAGE:
 - Load samples and a molecular weight marker onto an SDS-PAGE gel.
 - Run the gel at 100-150V until the dye front reaches the bottom.[\[12\]](#)
- Protein Transfer:
 - Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[\[11\]](#)
- Blocking:
 - Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[\[12\]](#)
- Antibody Incubation:

- Incubate the membrane with the primary anti-PTGR1 antibody and a loading control antibody, diluted in blocking buffer, overnight at 4°C.[\[11\]](#)[\[12\]](#)
- Wash the membrane three times with TBST for 5-10 minutes each.[\[11\]](#)
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[11\]](#)[\[12\]](#)
- Detection:
 - Wash the membrane three times with TBST for 5-10 minutes each.[\[11\]](#)
 - Incubate the membrane with ECL substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using an imaging system.



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Western Blot Experimental Workflow

Quantitative Real-Time PCR (qRT-PCR) for PTGR1 mRNA Expression

This protocol outlines the measurement of PTGR1 mRNA levels in tumor samples relative to a reference gene.

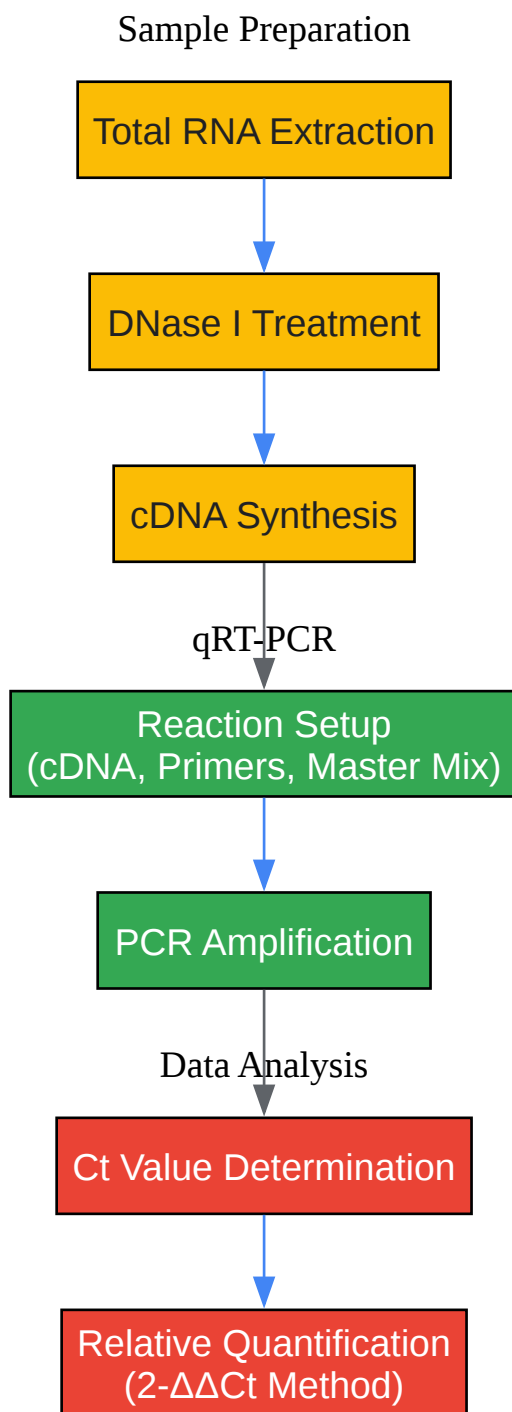
Materials:

- Tumor tissue or cells
- RNA extraction kit (e.g., TRIzol or column-based)
- DNase I
- cDNA synthesis kit
- qRT-PCR master mix (e.g., SYBR Green)
- qRT-PCR instrument
- Primers for PTGR1 and a reference gene (e.g., GAPDH, ACTB)

Procedure:

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from tumor samples using a standard protocol.
 - Treat the RNA with DNase I to remove any contaminating genomic DNA.
 - Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
- qRT-PCR:
 - Prepare the qRT-PCR reaction mix containing cDNA, forward and reverse primers for PTGR1 or the reference gene, and qRT-PCR master mix.
 - A typical reaction volume is 15-20 µL.[\[15\]](#)

- Perform the qRT-PCR using a thermal cycler with the following general conditions:
 - Initial denaturation: 95°C for 2-10 minutes.[\[6\]](#)[\[15\]](#)
 - Cycling (40 cycles): 95°C for 5-15 seconds, 60-64°C for 30 seconds, and 72°C for 15-30 seconds.[\[6\]](#)[\[15\]](#)
 - Melting curve analysis to confirm product specificity.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for PTGR1 and the reference gene.
 - Calculate the relative expression of PTGR1 using the $2^{-\Delta\Delta C_t}$ method, normalizing to the reference gene and a control sample (e.g., normal adjacent tissue).[\[6\]](#)

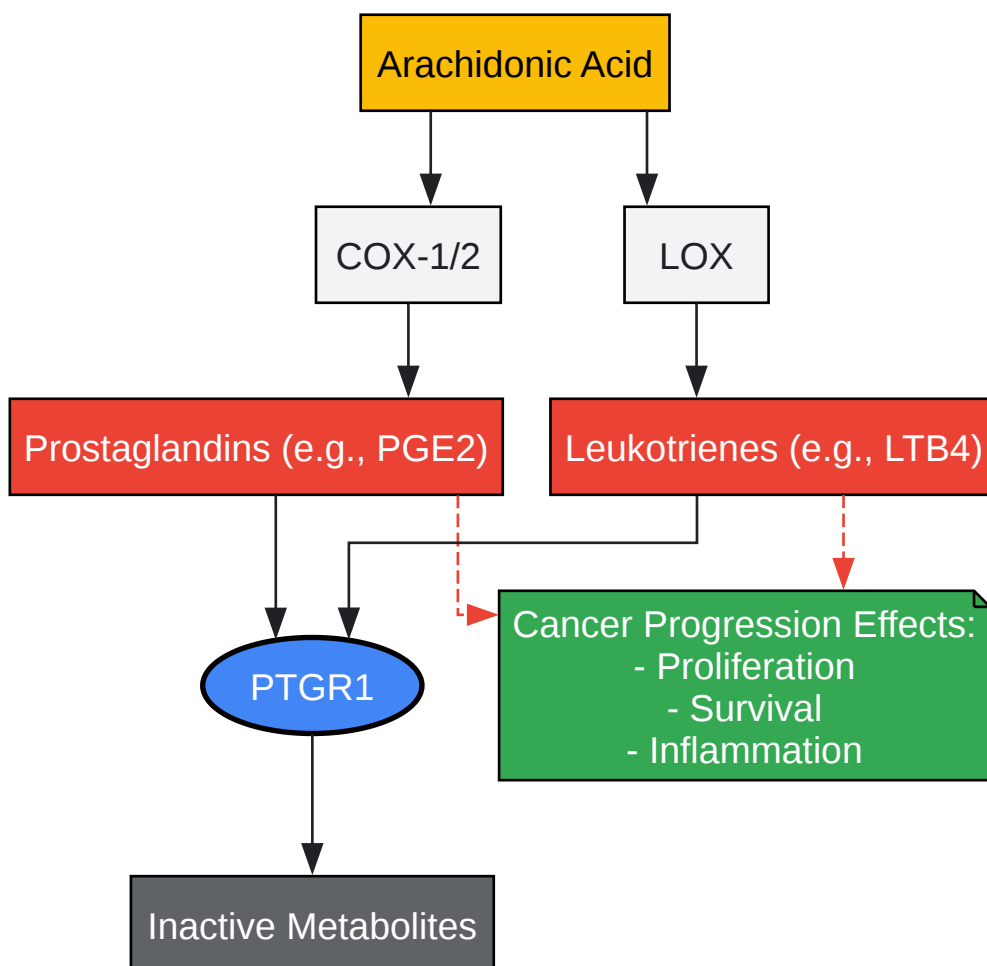


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qRT-PCR Experimental Workflow

PTGR1 Signaling Pathway in Cancer

PTGR1 is a key enzyme in the arachidonic acid metabolism pathway.[1][2] This pathway generates various bioactive lipids, including prostaglandins and leukotrienes, which are known to play crucial roles in inflammation and cancer progression. PTGR1 is involved in the downstream metabolism of these eicosanoids.[2]



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Role of PTGR1 in Arachidonic Acid Metabolism

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